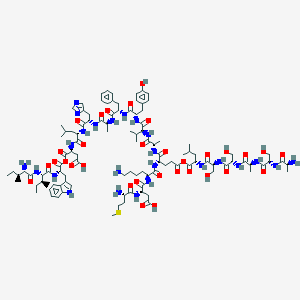
Methyl 3-amino-2-hydroxybenzoate
Overview
Description
“Methyl 3-amino-2-hydroxybenzoate” is a compound with the molecular formula C8H9NO3 . It is also known by other names such as “methyl 3-amino-2-hydroxybenzoate”, “3-amino-2-hydroxybenzoic acid methyl ester”, and “methyl3-amino-2-hydroxybenzoate” among others .
Synthesis Analysis
The synthesis of “Methyl 3-amino-2-hydroxybenzoate” involves a general procedure where Na2CO3 (2 equiv) is dissolved in MeOH (1 mL) and sonicated with a US bath for 10 sec (20.3 kHz, 60 W). The substrate (aldehyde or alcohol, 1 mmol) and 10% Pd/C (5% Pd/mol of substrate) are added to this mixture .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-2-hydroxybenzoate” is represented by the InChI code:InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3 . The compound has a molecular weight of 167.16 g/mol . Physical And Chemical Properties Analysis
“Methyl 3-amino-2-hydroxybenzoate” has a molecular weight of 167.16 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 167.058243149 g/mol . The topological polar surface area is 72.6 Ų .Scientific Research Applications
Organic Synthesis
Methyl 3-amino-2-hydroxybenzoate: is a valuable intermediate in organic synthesis. It is used to synthesize various complex molecules due to its reactive amino and hydroxy groups. These groups can undergo a range of reactions, including acylation, alkylation, and condensation, making it a versatile building block for creating pharmaceuticals and agrochemicals .
Nonlinear Optical Materials
The compound has potential applications in the development of nonlinear optical materials. Its molecular structure allows for the delocalization of π-electrons, which is crucial for materials with high optical nonlinearity. This property is essential for the advancement of optoelectronic devices, such as high-speed optical switches and modulators .
Pharmaceutical Intermediates
In the pharmaceutical industry, Methyl 3-amino-2-hydroxybenzoate serves as an intermediate for the synthesis of various drugs. Its structural features are conducive to modifications that can lead to the development of new therapeutic agents with potential applications in treating a wide range of diseases .
Dye and Pigment Production
This chemical is used in the production of dyes and pigments. Its aromatic structure and the presence of functional groups make it a suitable precursor for the synthesis of colorants used in textiles, inks, and coatings .
Analytical Chemistry
Due to its distinct chemical properties, Methyl 3-amino-2-hydroxybenzoate can be used as a standard or reagent in analytical chemistry. It can help in the quantification and identification of substances within a sample through techniques like HPLC, LC-MS, and UPLC .
Material Science Research
In material science, the compound finds application in the synthesis of new materials with unique properties. Its ability to form stable crystals and its reactivity can be exploited to create materials with specific mechanical, thermal, or electrical properties .
Safety and Hazards
“Methyl 3-amino-2-hydroxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Methyl 3-amino-2-hydroxybenzoate, also known as aminosalicylate, is a building block for a wide range of microbial natural products . It is utilized in the biosynthesis of antimycins , which are a group of antibiotics that inhibit the electron transport chain in mitochondria and bacteria .
Mode of Action
It is known to participate in the biosynthesis of antimycins . Antimycins inhibit the electron transport chain by binding to the ubiquinol oxidation center of the cytochrome bc1 complex . This prevents the transfer of electrons from ubiquinol to cytochrome c, disrupting the energy production in the cell and leading to cell death .
Biochemical Pathways
Methyl 3-amino-2-hydroxybenzoate is involved in the biosynthesis of antimycins . The compound is incorporated into the antimycin structure during the biosynthesis process . Antimycins are known to inhibit the electron transport chain, which is a crucial part of cellular respiration . This results in the disruption of ATP production, leading to cell death .
Result of Action
The primary result of the action of Methyl 3-amino-2-hydroxybenzoate is the inhibition of the electron transport chain due to its role in the biosynthesis of antimycins . This leads to a disruption in ATP production, causing energy depletion and ultimately leading to cell death .
properties
IUPAC Name |
methyl 3-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQHVRUXLRZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509747 | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-hydroxybenzoate | |
CAS RN |
35748-34-6 | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)







![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)


